molecular formula C26H22ClN3O2 B11291251 3-(3-chlorophenyl)-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(3-chlorophenyl)-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11291251
M. Wt: 443.9 g/mol
InChI Key: WHYRMTBOGAIKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with dimethyl malonate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .

Scientific Research Applications

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl derivatives: Studied for their antimicrobial and anticancer activities

Uniqueness

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-5,8-dimethyl-1-[(4-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O2/c1-16-7-10-18(11-8-16)15-29-23-21-13-17(2)9-12-22(21)28(3)24(23)25(31)30(26(29)32)20-6-4-5-19(27)14-20/h4-14H,15H2,1-3H3

InChI Key

WHYRMTBOGAIKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C

Origin of Product

United States

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